molecular formula C15H24 B102618 Khusene CAS No. 18444-94-5

Khusene

Cat. No. B102618
CAS RN: 18444-94-5
M. Wt: 204.35 g/mol
InChI Key: VBZRHXLPRWBPEH-ZGFBFQLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khusene is a natural compound that has been extracted from the roots of Vetiveria zizanioides, a perennial grass found in India and other tropical regions. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and sedative properties. In recent years, Khusene has gained attention in scientific research for its potential therapeutic applications in various fields.

Scientific Research Applications

Graphene-Based Biosensors

Graphene, including graphene oxide, has shown significant promise in biosensor development due to its ability to preferentially absorb single-stranded polynucleotides and fluorescence quenching properties. Research on the binding thermodynamics of nucleosides and oligonucleotides to graphene oxide nanoparticles has led to the development of molecular models of graphene-nucleic acid interactions, which are crucial for the informed design of graphene-based biosensors, thereby increasing their potential and application in various fields (Ranganathan et al., 2016).

Applications in Electronics, Materials, and Medicine

Graphene and graphene-based nanostructures have been explored for their applications in transparent and flexible conductive films for displays and electrodes, conductive inks for printed electronics, graphene-based separation membranes, and various biomedical applications. These include DNA sequencing, drug delivery, tissue engineering, and energy storage devices. The versatility of graphene in these areas highlights its potential to revolutionize various technological fields (Nguyen & Nguyễn, 2016).

Essential Oil Yield and Carbon Sequestration in Khus

A study on Khus (Chrysopogon zizanioides), commonly known as khus grass, investigated the selection of genotypes for high essential oil yield and carbon sequestration efficiency. The research identified promising genotypes rich in major compounds like khusilal, preziza-7(15)-en-12-ol, khusol, and khusimol. This study is significant for the perfumery industry and highlights the agricultural and environmental applications of khusene-related research (Lal et al., 2020).

Sesquiterpene Acids from Vetiver Oil

Research on vetiver oil led to the isolation of khusenic acid and isokhusenic acid, two new tricyclic sesquiterpene acids. The study focused on the physicochemical properties and spectral data of these compounds, contributing to the understanding of their structures and potential applications in various industries, including perfumery and pharmaceuticals (Nigam & Komae, 1967).

(+)-Zizaene Production and Recovery from E. coli

A study on the biotechnological production of (+)-zizaene, a sesquiterpene and the precursor of khusimol, was conducted using metabolically-engineered Escherichia coli. The research focused on improving the recovery of (+)-zizaene from fermentation, exploring in situ recovery using adsorber extractants. This study has implications for sustainable production and industrial application in the perfumery sector (Aguilar et al., 2019).

properties

CAS RN

18444-94-5

Product Name

Khusene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2S,5S,8R)-2,7,7-trimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane

InChI

InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13+,15-/m0/s1

InChI Key

VBZRHXLPRWBPEH-ZGFBFQLVSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@]13CC[C@H](C3)C(C2=C)(C)C

SMILES

CC1CCC2C13CCC(C3)C(C2=C)(C)C

Canonical SMILES

CC1CCC2C13CCC(C3)C(C2=C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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